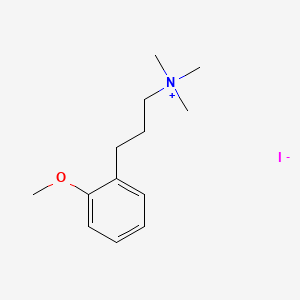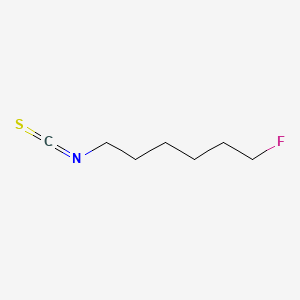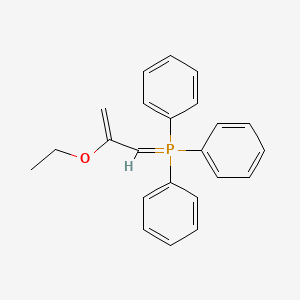
(2-Ethoxyprop-2-en-1-ylidene)(triphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxy-2-propenylidene)triphenylphosphorane is an organophosphorus compound with the molecular formula C23H23OP It is known for its unique structure, which includes a triphenylphosphorane core with an ethoxy and propenylidene group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-2-propenylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method includes the use of ethyl vinyl ether as the alkylating agent, which reacts with triphenylphosphine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for (2-Ethoxy-2-propenylidene)triphenylphosphorane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxy-2-propenylidene)triphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy and propenylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Aplicaciones Científicas De Investigación
(2-Ethoxy-2-propenylidene)triphenylphosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Ethoxy-2-propenylidene)triphenylphosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in organic synthesis, it can form stable intermediates that facilitate the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A related compound with a similar triphenylphosphorane core but without the ethoxy and propenylidene groups.
(2-Methoxy-2-propenylidene)triphenylphosphorane: A similar compound with a methoxy group instead of an ethoxy group.
(2-Butoxy-2-propenylidene)triphenylphosphorane: Another related compound with a butoxy group.
Uniqueness
(2-Ethoxy-2-propenylidene)triphenylphosphorane is unique due to its specific functional groups, which confer distinct reactivity and properties compared to other triphenylphosphorane derivatives. This uniqueness makes it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
62639-98-9 |
|---|---|
Fórmula molecular |
C23H23OP |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-ethoxyprop-2-enylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H23OP/c1-3-24-20(2)19-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-19H,2-3H2,1H3 |
Clave InChI |
CSBVTBMMUALAOW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
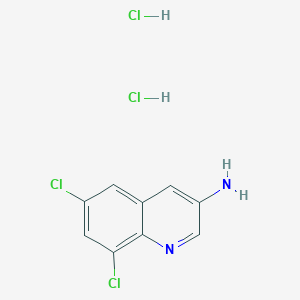

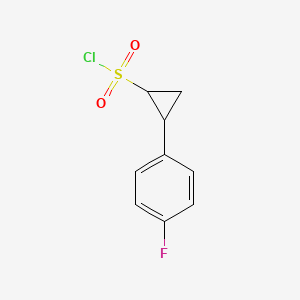



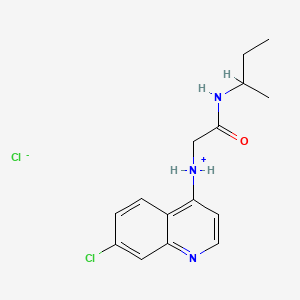

![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
